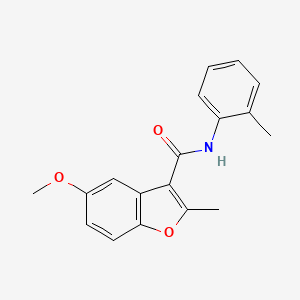

5-methoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-methoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide involves starting from 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid and involves various chemical transformations to introduce halogen and aminoalkyl derivatives (Krawiecka et al., 2012). Another relevant synthesis pathway involves the one-pot synthesis of 5-chloro-2-(4-methoxyphenyl)benzofuran under specific reaction conditions, leading to compounds with significant β-amyloid aggregation inhibitory activity (Choi et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been characterized using various techniques, including X-ray crystallography and NMR spectroscopy. For example, detailed structural analysis through X-ray diffraction and DFT calculations has been performed to understand the geometric and electronic properties of similar molecules (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound often result in the formation of novel structures with potential biological activities. For instance, reactions with visnaginone and khellinone derivatives have led to new heterocyclic compounds with demonstrated COX-2 inhibitory, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Physical Properties Analysis

The physical properties of benzofuran derivatives, including this compound, involve their crystalline structure and stability under various conditions. Research involving analog compounds has provided insights into their crystallization behaviors and the impact of different substituents on their physical stability (Kranjc et al., 2012).

Chemical Properties Analysis

The chemical properties of 5-methoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide derivatives have been explored through studies on their reactivity, interaction with biological targets, and potential as inhibitors of specific enzymes or receptors. For example, derivatives have been synthesized as rigid analogs of simple hydroxamates with evaluated in vitro and in vivo activities against 5-lipoxygenase, indicating potent inhibitory effects (Ohemeng et al., 1994).

Propiedades

IUPAC Name |

5-methoxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-11-6-4-5-7-15(11)19-18(20)17-12(2)22-16-9-8-13(21-3)10-14(16)17/h4-10H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIXZIZOVOGADK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5147451.png)

![ethyl 4-[({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B5147458.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)

![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5147488.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)

![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)

![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)

![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)

![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5147530.png)